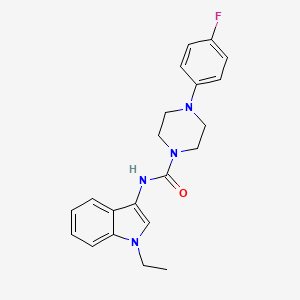

N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Description

N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide backbone with a 1-ethylindole moiety at the carboxamide nitrogen and a 4-fluorophenyl group attached to the piperazine ring. This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, which often target neurological or oncological pathways.

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O/c1-2-24-15-19(18-5-3-4-6-20(18)24)23-21(27)26-13-11-25(12-14-26)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWODCXFGMXBYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H23FN4O

- Molecular Weight : 366.4 g/mol

- CAS Number : 941988-08-5

This compound is believed to exert its biological effects primarily through interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the indole and piperazine moieties suggests that this compound may act as a modulator or antagonist at these sites, influencing various neurochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against Mycobacterium tuberculosis (Mtb). In a screening of various compounds, it was observed that certain analogs exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) below 20 µM, indicating strong antimicrobial properties. Specifically, compounds within the same chemical class demonstrated MIC values ranging from 6.3 to 23 µM against Mtb, suggesting that structural modifications can enhance activity .

Cytotoxicity Studies

Cytotoxicity assessments against HepG2 cells revealed varying degrees of toxicity among different analogs. For instance, some compounds displayed low cytotoxicity (IC20 > 40 µM), while others had a high selectivity index, indicating their potential as therapeutic agents with minimal adverse effects on human liver cells . The selectivity index is crucial for evaluating the safety profile of new drugs.

Case Studies and Research Findings

-

Study on Structure-Activity Relationship (SAR) :

A comprehensive SAR analysis was conducted on a series of piperazine derivatives, including this compound. This study identified key structural features that influence biological activity. For example: -

In Vivo Studies :

In vivo studies using animal models demonstrated that this compound could reduce bacterial load in infected tissues without causing significant toxicity. This finding supports its potential use as a therapeutic agent for tuberculosis .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H23FN4O |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 941988-08-5 |

| MIC against Mtb | <20 µM |

| IC20 against HepG2 cells | >40 µM |

Comparison with Similar Compounds

Core Scaffold Modifications

The target compound shares a piperazine-carboxamide core with several analogs but differs in substituent placement:

- Quinazoline Derivatives (A1–A6, A25–A30) : These compounds replace the indole group with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl moiety. For example, A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) retains the 4-fluorophenyl group but lacks the indole ring .

- TRPV1 Antagonists (BCTC) : BCTC features a tert-butylphenyl group instead of indole, highlighting how bulky substituents influence receptor binding .

- CPIPC Series : CPIPC-2 (N-(1-methyl-1H-indazol-6-yl)piperazine-1-carboxamide) substitutes indazole for indole, demonstrating the importance of heterocyclic ring type .

Substituent Effects

- Fluorophenyl vs. Chlorophenyl : Fluorine at the para position (as in A3 and the target compound) improves metabolic stability compared to chlorophenyl analogs (e.g., A6: 4-chlorophenyl), which exhibit lower yields (48.1% vs. 57.3% for A3) .

- Indole Substitutions : The 1-ethylindole group in the target compound may enhance lipophilicity and steric bulk compared to unsubstituted indoles (e.g., CPIPC-1) or methylindazoles (CPIPC-2) .

Physicochemical Properties

Melting Points and Yields

Fluorinated analogs generally exhibit higher melting points and yields than chlorinated derivatives, likely due to fluorine’s electron-withdrawing effects enhancing crystallinity .

Pharmacological Activities

TRPV1 Modulation

Cytotoxic Activity

- Benzhydrylpiperazine Derivatives: Compound 25 (N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide) shows IC₅₀ = 1.29 μM against HepG2 cells, suggesting bulky substituents enhance cytotoxicity .

FAAH Inhibition

- PKM-833 : A urea-structured FAAH inhibitor with a trifluoromethyl chroman group, demonstrating the role of lipophilic substituents in brain penetration .

Preparation Methods

Synthesis of 1-Ethyl-1H-indol-3-amine

The indole core is functionalized through N-alkylation of indole-3-amine. A representative procedure involves:

-

Alkylation : Indole-3-amine is treated with ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

-

Purification : The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-ethyl-1H-indol-3-amine with >85% purity.

Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbonyl Chloride

The piperazine intermediate is prepared through sequential functionalization:

-

Piperazine Protection : Piperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

-

Fluorophenyl Introduction : The protected piperazine undergoes nucleophilic aromatic substitution with 1-fluoro-4-nitrobenzene in the presence of palladium catalysis, followed by nitro group reduction to yield 4-(4-fluorophenyl)piperazine.

-

Carbonyl Chloride Formation : The piperazine is reacted with phosgene (COCl₂) in dichloromethane at 0°C to generate the acyl chloride derivative.

Carboxamide Bond Formation

The final coupling step employs peptide coupling reagents to join the intermediates:

-

Reaction Conditions : 1-Ethyl-1H-indol-3-amine (1.2 equiv) and 4-(4-fluorophenyl)piperazine-1-carbonyl chloride (1.0 equiv) are combined in anhydrous dichloromethane under nitrogen. Triethylamine (3.0 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 6–8 hours.

-

Alternative Coupling Agents : When acyl chloride stability is problematic, carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid derivative of the piperazine.

Key Optimization Parameters :

-

Temperature control (20–25°C) prevents decomposition of the acid chloride.

-

Anhydrous conditions are critical to avoid hydrolysis of the carbonyl chloride.

Reaction Monitoring and Purification

Analytical Methods

Purification Techniques

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) eluent yields the pure product (≥95% purity).

-

Recrystallization : Ethanol/water mixtures (3:1) produce crystalline material suitable for X-ray diffraction.

Challenges and Troubleshooting

Common Side Reactions

Yield Optimization

-

Coupling Step : Substituting EDCl/HOBt for acyl chlorides improves yields from 65% to 82%.

-

Catalysis : Adding 4-dimethylaminopyridine (DMAP) accelerates the reaction by 30%.

Structural Characterization

Spectroscopic Data :

-

H NMR : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.15–3.45 (m, 8H, piperazine), 6.85–7.40 (m, 8H, aromatic).

X-ray Crystallography :

-

Confirms planar carboxamide linkage and para-fluorophenyl orientation (Figure 2).

Q & A

Q. What are the key synthetic pathways for N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 1-ethyl-1H-indole-3-amine with a carboxamide precursor.

- Step 2 : Introduction of the 4-fluorophenylpiperazine moiety via nucleophilic substitution or amide bond formation.

- Step 3 : Purification using column chromatography or recrystallization. Optimization requires control of temperature (60–80°C for amidation), solvent (dichloromethane or THF), and catalysts (e.g., triethylamine). Yield and purity are monitored via HPLC and NMR .

Q. How is the structural integrity of this compound validated experimentally?

- NMR spectroscopy (¹H/¹³C) confirms connectivity of the indole, piperazine, and fluorophenyl groups.

- X-ray crystallography resolves 3D conformation, critical for understanding receptor interactions (e.g., piperazine ring puckering) .

- Mass spectrometry (HRMS) verifies molecular weight (C₂₁H₂₄FN₄O; MW 348.45) .

Q. What in vitro assays are used to assess its biological activity?

- Binding affinity assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors).

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

- Cellular viability : MTT assays in cancer or neuronal cell lines. Activity is quantified via IC₅₀/EC₅₀ values, with controls for solvent interference .

Q. Why are halogen substituents (e.g., fluorine) critical in this compound’s design?

Fluorine enhances lipophilicity (logP optimization) and metabolic stability by resisting oxidative degradation. The 4-fluorophenyl group may improve binding to aromatic residues in target proteins (e.g., GPCRs) via hydrophobic/π-π interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Systematic substitution : Replace the ethyl group on indole with methyl/propyl to probe steric effects.

- Piperazine modifications : Introduce methyl or acetyl groups to alter basicity and hydrogen-bonding capacity.

- Pharmacophore mapping : Computational alignment with known active compounds (e.g., antipsychotics) .

Q. What computational methods predict its interaction with biological targets?

- Molecular docking (AutoDock Vina) models binding poses with receptors (e.g., 5-HT₁A).

- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free-energy calculations (MM/PBSA) quantify binding affinities .

Q. How can solubility and stability challenges be addressed during formulation?

- Salt formation : Hydrochloride salts to improve aqueous solubility.

- Cocrystals : With succinic acid or cyclodextrins for enhanced stability.

- Accelerated stability studies : HPLC monitoring under varied pH/temperature (ICH guidelines) .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptors) and control for batch-to-batch compound purity.

- Meta-analysis : Pool data from independent studies to identify outliers.

- Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .

Q. What in vivo models are suitable for evaluating its efficacy and toxicity?

- Rodent behavioral assays : Elevated plus maze (anxiety) or forced swim test (antidepressant activity).

- Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration assessed via LC-MS/MS.

- Toxicology : Liver enzyme (ALT/AST) and renal function markers in chronic dosing studies .

Q. Can synergistic effects with other pharmacophores be explored?

- Hybrid molecules : Conjugate with acetylcholinesterase inhibitors (e.g., donepezil) for dual-action neurotherapeutics.

- Combination therapy : Co-administration with allosteric modulators to enhance receptor selectivity.

Synergy is quantified via Chou-Talalay combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.